(1S,3AS,6aS)-octahydropentalen-1-ol
Description
(1S,3aS,6aS)-Octahydropentalen-1-ol is a bicyclic secondary alcohol characterized by a fused pentalene ring system (two cyclopentane rings) in a fully saturated octahydro configuration.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m0/s1 |
InChI Key |
AOONMBCPMGBOBG-FXQIFTODSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)O |
Canonical SMILES |
C1CC2CCC(C2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3AS,6aS)-octahydropentalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of octahydropentalenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of (1S,3AS,6aS)-octahydropentalen-1-ol may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,3AS,6aS)-octahydropentalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation typically yields ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions yield halides or other substituted compounds .
Scientific Research Applications
Chemistry: (1S,3AS,6aS)-octahydropentalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (1S,3AS,6aS)-octahydropentalen-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between (1S,3aS,6aS)-octahydropentalen-1-ol and related compounds:
*Assumed based on structural analysis. †Inferred from analogs. ‡PDB ligand: (1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-hexahydropentalen-1-ol.
Key Observations:
Bicyclic vs. Linear/Branched Structures : The target compound and QU7 ligand share bicyclic frameworks, enhancing structural rigidity compared to linear/branched alcohols like (±)-1-Penten-3-ol and 6-Methylheptan-1-ol. This rigidity is critical in pharmaceutical contexts for target binding .
Functional Group Diversity :
- The QU7 ligand incorporates bulky phenyl and alkenyl substituents, increasing hydrophobicity and molecular weight (~466.7 vs. ~126.19 for the target compound). These groups likely enhance protein-binding specificity .
- Ramipril Related Compound A includes a carboxylic acid and amide, enabling hydrogen bonding and ionic interactions essential for angiotensin-converting enzyme (ACE) inhibition .
Stereochemical Complexity : The target compound’s 1S,3aS,6aS configuration contrasts with the racemic (±)-1-Penten-3-ol, underscoring the importance of chirality in biological activity.
Physicochemical and Application-Based Differences
- Solubility and Reactivity: Bicyclic alcohols (target, QU7, Ramipril analogs) exhibit lower solubility in water due to nonpolar ring systems but higher lipid solubility, favoring membrane permeability. Linear alcohols (e.g., 6-Methylheptan-1-ol) have higher volatility and are used in fragrances, while unsaturated alcohols like (±)-1-Penten-3-ol are reactive in industrial processes .
- Thermal Stability : Bicyclic structures generally display higher thermal stability than linear analogs, a trait advantageous in synthetic chemistry.
Research Findings and Implications
- Pharmaceutical Relevance: Ramipril-related compounds demonstrate that bicyclic frameworks with heteroatoms (e.g., nitrogen in cyclopenta[b]pyrrole) enhance bioactivity. The target compound’s pentalene system could mimic this behavior in drug design .
- Synthetic Challenges : Stereoselective synthesis of the target compound’s octahydropentalen system requires advanced methods, contrasting with simpler alcohols like 6-Methylheptan-1-ol, which are commercially mass-produced .
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